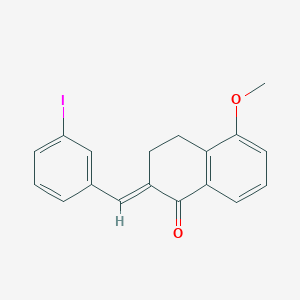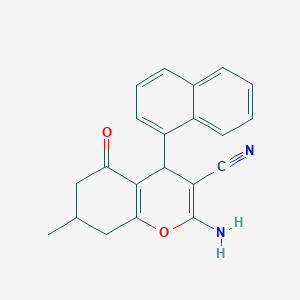![molecular formula C18H18N4OS B5087851 N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)
N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, also known as PTU, is a chemical compound with potential applications in scientific research. It belongs to the class of thiadiazole derivatives and has been studied for its biochemical and physiological effects.
作用机制
N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea's mechanism of action involves the inhibition of thyroid peroxidase and tyrosinase. By inhibiting these enzymes, N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea can affect the synthesis of thyroid hormones and the production of melanin. This inhibition can lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea's biochemical and physiological effects depend on its mechanism of action. Inhibition of thyroid peroxidase can lead to decreased production of thyroid hormones, which can affect metabolism, growth, and development. Inhibition of tyrosinase can lead to decreased production of melanin, which can affect skin pigmentation and protection from UV radiation.
实验室实验的优点和局限性
N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its ability to inhibit thyroid peroxidase and tyrosinase. This inhibition can be useful in studying thyroid function, thyroid disorders, and cancer. However, N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea research, including:
1. Studying its potential use in the treatment of thyroid disorders, such as hyperthyroidism and thyroid cancer.
2. Investigating its potential use in the treatment of melanoma and other types of cancer.
3. Developing new derivatives of N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea with improved efficacy and safety profiles.
4. Studying its potential use in other areas of research, such as neuroscience and immunology.
5. Investigating its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea's ability to inhibit thyroid peroxidase and tyrosinase makes it a promising compound for further research.
合成方法
The synthesis of N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-methylphenyl isocyanate with 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine in the presence of a catalyst. The reaction yields N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea as a white crystalline solid with a melting point of 173-175°C.
科学研究应用
N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of thyroid peroxidase, an enzyme that is involved in the synthesis of thyroid hormones. This inhibition can be useful in studying thyroid function and in the treatment of thyroid disorders.
N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of certain cancer cells, including breast cancer cells and melanoma cells. This inhibition is thought to be due to N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea's ability to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-8-10-15(11-9-12)19-17(23)20-18-22-21-16(24-18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYACYSDGDULDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)


![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)